molecular formula C19H25N3O2S2 B2990215 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235643-69-2

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2990215
CAS No.: 1235643-69-2
M. Wt: 391.55
InChI Key: BPBLKJXEMKABSY-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound comprises a piperidine ring, a benzyl group substituted with a methylthio group, and a pyridine sulfonamide moiety. Each segment of this molecule contributes to its distinctive properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is synthesized through a multi-step process.

  • Formation of the Piperidine Ring: : Starting with commercially available piperidine, the ring is substituted at the 4-position through a nucleophilic substitution reaction, incorporating a benzyl group.

  • Benzyl Group Modification: : The benzyl group is functionalized with a methylthio group using a thiolation reaction, typically involving methylthiol and a suitable catalyst under mild conditions.

  • Sulfonamide Formation: : The pyridine sulfonamide segment is introduced through a sulfonation reaction, where the piperidine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for precise control over reaction parameters, leading to better scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides and sulfones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the sulfonamide group or the pyridine ring using agents like lithium aluminium hydride or hydrogen gas with palladium catalyst.

  • Substitution: : N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminium hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Sodium hydride, various alkyl halides.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amino derivatives, deoxygenated products.

  • Substitution: : Alkylated benzyl derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in various catalytic systems due to its ability to stabilize transition metals.

Biology

  • Enzyme Inhibition: : Acts as a potential inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

  • Drug Development: : Explored as a candidate for drug development, particularly in targeting specific pathways due to its unique structural features.

Industry

  • Material Science: : Used in the development of specialty materials with desired chemical properties.

Mechanism of Action

The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exerts its effects depends on the context of its application. In enzymatic inhibition, for instance, the compound interacts with the active site of the enzyme, disrupting its normal function. The specific molecular targets and pathways involved vary, but typically include interactions with amino acid residues in the active site, leading to altered enzyme activity.

Comparison with Similar Compounds

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be compared to other piperidine-based sulfonamides.

  • N-(4-(benzyl)piperidin-1-yl)methanesulfonamide: : Lacks the methylthio group, which may reduce its activity in certain applications.

  • N-(pyridin-3-ylmethyl)piperidin-4-ylmethanesulfonamide: : Contains a different pyridine substitution pattern, potentially leading to varied biological activities.

By highlighting these comparisons, the uniqueness of this compound can be appreciated in terms of its specific substitutions and resultant chemical properties.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBLKJXEMKABSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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